Cas no 342002-80-6 (m-(Isopropoxycarbonyl)phenylboronic Acid)

Technical Introduction: m-(Isopropoxycarbonyl)phenylboronic acid is a boronic acid derivative featuring an isopropoxycarbonyl substituent at the meta position of the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety facilitates efficient carbon-carbon bond formation. The isopropoxycarbonyl group enhances solubility and stability, making it advantageous for applications in pharmaceutical intermediates and fine chemical synthesis. Its structural properties allow for selective functionalization, particularly in complex molecular frameworks. The compound is typically handled under inert conditions to preserve reactivity and is compatible with a range of catalysts and reaction conditions, offering versatility in synthetic organic chemistry.
m-(Isopropoxycarbonyl)phenylboronic Acid structure
342002-80-6 structure
Product Name:m-(Isopropoxycarbonyl)phenylboronic Acid
CAS No:342002-80-6
MF:C10H13BO4
MW:208.018823385239
MDL:MFCD02093047
CID:303603
PubChem ID:354334646
Update Time:2025-06-11

m-(Isopropoxycarbonyl)phenylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • (3-(Isopropoxycarbonyl)phenyl)boronic acid
    • 3-(Isopropoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride)
    • 3-(Isopropoxycarbonyl)benzeneboronic acid
    • (3-propan-2-yloxycarbonylphenyl)boronic acid
    • 3-ISOPROPOXYCARBONYLPHENYLBORONIC ACID
    • Benzoicacid, 3-borono-, 1-(1-methylethyl) ester
    • 3-(ISOPROPOXYCARBONYL)PHENYLBORONIC ACID
    • 3-(Isopropoxycarbonyl)benzeneboronic Acid (contains varying amounts of Anhydride)
    • Propan-2-yl 3-(dihydroxyboranyl)benzoate
    • m-(Isopropoxycarbonyl)phenylboronic Acid
    • DTXSID80370253
    • 3-(isopropoxycarbonyl)phenylboronic acid, AldrichCPR
    • 342002-80-6
    • 3-(ISOPROPOXYCARBONYL)BENZENEBORONIC ACID 98%
    • MFCD02093047
    • AM86879
    • HXVODQWMURGQMP-UHFFFAOYSA-N
    • CS-0174250
    • PS-9551
    • AKOS015838554
    • 3-(iso-Propoxycarbonyl)phenylboronic acid
    • I1000
    • 3-ISOPROPOXYCARBONYLPHENYLBORONIC ACID 98%
    • FT-0615111
    • (3-(Isopropoxycarbonyl)phenyl)boronic acid;3-Isopropoxycarbonylphenylboronic acid
    • 3-(isopropylcarbonyl)phenylboronic acid
    • ISOPROPYL 3-BORONOBENZOATE
    • H10993
    • AB10724
    • SCHEMBL177280
    • (3-(Isopropoxycarbonyl)phenyl)boronicacid
    • DB-010602
    • MDL: MFCD02093047
    • Inchi: 1S/C10H13BO4/c1-7(2)15-10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3
    • InChI Key: HXVODQWMURGQMP-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC=C(B(O)O)C=1)=O)C(C)C

Computed Properties

  • Exact Mass: 208.09100
  • Monoisotopic Mass: 208.0906891g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Color/Form: White powder
  • Density: 0.912
  • Melting Point: 153-154
  • Boiling Point: 409°C at 760 mmHg
  • Flash Point: 42 °C
  • Refractive Index: 1.408-1.41
  • PSA: 66.76000
  • LogP: -0.06840
  • Solubility: Not determined

m-(Isopropoxycarbonyl)phenylboronic Acid Security Information

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m-(Isopropoxycarbonyl)phenylboronic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:342002-80-6)m-(Isopropoxycarbonyl)phenylboronic Acid
Order Number:A853753
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:46
Price ($):188.0
Email:sales@amadischem.com

Additional information on m-(Isopropoxycarbonyl)phenylboronic Acid

Recent Advances in the Application of m-(Isopropoxycarbonyl)phenylboronic Acid (CAS: 342002-80-6) in Chemical Biology and Pharmaceutical Research

m-(Isopropoxycarbonyl)phenylboronic Acid (CAS: 342002-80-6) has emerged as a pivotal compound in the field of chemical biology and pharmaceutical research due to its versatile reactivity and utility in various synthetic and biological applications. Recent studies have highlighted its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing biaryl motifs in drug discovery. This research brief synthesizes the latest findings on the compound's applications, mechanistic insights, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of m-(Isopropoxycarbonyl)phenylboronic Acid in the synthesis of novel proteasome inhibitors. The boronic acid moiety serves as a critical pharmacophore, enabling selective binding to the β5 subunit of the 20S proteasome. Researchers optimized the isopropoxycarbonyl group to enhance membrane permeability while maintaining target engagement, resulting in derivatives with improved pharmacokinetic profiles compared to previous-generation inhibitors.

In materials science applications, a breakthrough reported in Advanced Materials (2024) utilized 342002-80-6 as a building block for self-assembled boronic ester frameworks. These dynamic covalent networks exhibited pH-responsive behavior, with potential applications in targeted drug delivery systems. The isopropoxycarbonyl modification proved essential for balancing hydrolytic stability and reversibility under physiological conditions, addressing a longstanding challenge in boronic acid-based materials.

Mechanistic studies using cryo-EM and X-ray crystallography have revealed novel aspects of the compound's interaction with biological targets. Research from Nature Chemical Biology (2023) showed that m-(Isopropoxycarbonyl)phenylboronic Acid forms unique tetrahedral adducts with serine proteases, with the isopropoxy group influencing the orientation of the bound inhibitor in the active site. These structural insights are informing the design of next-generation covalent inhibitors with improved selectivity profiles.

The compound's role in PET tracer development has also seen significant progress. A 2024 study in the Journal of Nuclear Medicine reported 18F-labeled derivatives of 342002-80-6 as promising imaging agents for detecting inflammation markers in neurodegenerative diseases. The isopropoxycarbonyl group was found to significantly affect blood-brain barrier penetration, with optimized analogs showing superior imaging characteristics in primate models.

From a synthetic chemistry perspective, recent work in Organic Letters (2024) has established new protocols for the large-scale production of m-(Isopropoxycarbonyl)phenylboronic Acid with improved purity profiles. The development of continuous flow processes has addressed previous challenges with boronic acid stability during purification, enabling more reliable access to this valuable building block for pharmaceutical applications.

Looking forward, the unique properties of 342002-80-6 continue to inspire innovative applications. Current preclinical studies are exploring its incorporation into bifunctional degraders (PROTACs), where the boronic acid moiety serves dual roles as both a warhead and a linker component. These developments underscore the compound's enduring relevance in cutting-edge drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:342002-80-6)m-(Isopropoxycarbonyl)phenylboronic Acid
A853753
Purity:99%
Quantity:25g
Price ($):188.0
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